Brassidic acid

描述

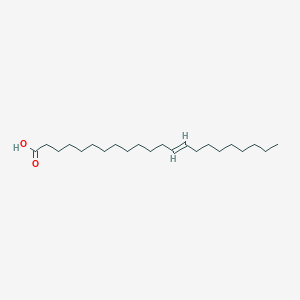

芸苔酸,也称为反式-13-二十二碳烯酸,是一种有机化合物,归类为不饱和脂肪酸。它含有 22 个碳原子和一个反式构型的双键。这种化合物以其工业应用及其在各种化学过程中的作用而闻名。

准备方法

合成路线和反应条件: 芸苔酸主要由芥酸(顺式-13-二十二碳烯酸)通过称为烯烃异构化的过程制备。这涉及将芥酸中的顺式双键异构化为反式双键。反应通常使用亚硝酸作为催化剂。该过程在 70°C 下进行 30 分钟,然后从 95% 乙醇中结晶。该反应的产率约为 70%,纯度为 96-97% .

工业生产方法: 在工业环境中,芸苔酸是通过芥酸的氧化产生的,芥酸在某些种子油中含量丰富。 氧化过程还会产生壬酸作为副产物 .

化学反应分析

Oxidation Reactions

Brassidic acid can undergo oxidation reactions, typically resulting in shorter-chain dicarboxylic acids.

-

Oxidizing Agents : Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

-

Ozonolysis : Erucic acid is converted to brassylic acid, a C13-dicarboxylic acid, using ozonolysis . Ozonolysis selectively cleaves the C=C bond in erucic acid .

-

Chlorine-initiated oxidation: Research has explored the chloride-initiated oxidation of both solid and supercooled liquid this compound particles .

Reduction Reactions

The double bond in this compound can be reduced to produce saturated fatty acids.

-

Reducing Agents : Hydrogen gas (H2) in the presence of a palladium catalyst (Pd) is often used for reduction. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce carboxylic acids to primary alcohols5 . Diborane (B2H6) can also reduce the carboxyl group . Sodium borohydride (NaBH4) does not typically reduce carboxylic acids .

Reducing Agent Preferred Substrate Lithium aluminum hydride Ketones and carboxylic acids5 Borine Carboxylic acids Sodium borohydride Ketones

Substitution Reactions

The carboxyl group in this compound can participate in esterification and amidation reactions .

-

Esterification : Alcohols are commonly used for esterification.

-

Amidation : Amines are commonly used for amidation.

Other Reactions

-

Isomerization : this compound is prepared from erucic acid (cis-13-docosenoic acid) through elaidinization, which involves isomerizing the cis double bond in erucic acid to a trans double bond. This reaction uses nitrous acid as a catalyst and is typically performed at 70°C for 30 minutes, followed by crystallization from 95% ethanol, yielding approximately 70% with 96-97% purity.

-

Decarboxylation : Further oxidation of this compound can remove the carboxyl carbon as carbon dioxide (CO2) .

Reaction with radicals

-

This compound, used as a proxy for unsaturated organic fatty acids, reacts with chloride radicals . Research has shown that solid particles of this compound still react at 70% of the rate of liquid droplets when exposed to chloride radicals, suggesting a continuous renewal of the surface, possibly through evaporation of volatile products .

-

The ozonolysis reaction confirms particle phase, with supercooled liquid this compound droplets reacting about eight times more than solid particles with the same ozone concentration and reaction time .

科学研究应用

Environmental Applications

Oxidation Studies

Research has shown that brassidic acid particles can undergo significant oxidation processes in both solid and liquid states. A study utilizing a flow tube reactor coupled with a chemical ionization mass spectrometer investigated the Cl-initiated oxidation of this compound particles at 293 K. The findings indicated that although diffusion in solid particles is reduced, this compound still reacts at approximately 70% of the rate observed in liquid droplets. This suggests that the surface of solid particles is continuously renewed, potentially enhancing their reactivity with atmospheric radicals such as Cl and OH .

Implications for Atmospheric Chemistry

The oxidation products generated from this compound include various carboxylic acids and alcohols, which have implications for atmospheric chemistry and the behavior of organic aerosols. The study highlighted that solid this compound particles produce more multiply-oxidized species compared to their liquid counterparts, indicating that phase changes can significantly influence the chemical aging of organic aerosols in the atmosphere .

Nutritional Applications

Fatty Acid Composition in Diet

this compound has been studied for its role in human nutrition and its potential health benefits. It is a component of certain oils derived from Brassica species (e.g., rapeseed oil) that are known for their favorable fatty acid profiles. Research indicates that this compound may contribute to improved lipid profiles when included in diets, potentially reducing the risk of cardiovascular diseases .

Genetic Studies on Brassica Species

Recent genetic studies have identified specific traits associated with this compound content in rapeseed (Brassica napus). For instance, a deletion in the fatty acid elongase 1 gene has been linked to the zero erucic acid trait in rapeseed, which is significant for enhancing the nutritional quality of oilseed crops . This genetic manipulation aims to optimize the fatty acid composition for better health outcomes.

Material Science Applications

Biodegradable Plastics

this compound's unique chemical properties make it a candidate for developing biodegradable plastics. Its incorporation into polymer matrices can enhance the mechanical properties while ensuring environmental sustainability. Research into the synthesis of biopolymers using this compound has shown promise in creating materials that degrade more readily than traditional plastics .

Surfactant Properties

Due to its amphiphilic nature, this compound can be utilized as a surfactant in various industrial applications. Its ability to lower surface tension makes it suitable for use in emulsions, foams, and dispersions in food and cosmetic products . The surfactant properties are particularly valuable in formulating products that require stabilization without synthetic chemicals.

Case Studies

作用机制

芸苔酸发挥其作用的机制涉及其掺入脂质双层,在脂质双层中,它可以影响膜流动性和功能。芸苔酸中双键的反式构型导致与它的顺式对应物芥酸相比更刚性的结构。这种刚性会影响细胞膜的物理性质,并可能改变细胞过程。

类似化合物:

芥酸(顺式-13-二十二碳烯酸): 芸苔酸的顺式异构体,其双键具有不同的构型。

芸苔二酸(十三烷二酸): 由芥酸氧化得到的二元羧酸,用于生产特种尼龙.

芸苔酸的独特性: 芸苔酸独特的反式构型使其有别于芥酸,从而具有不同的物理和化学性质。这使其在需要特定结构特征的工业应用中特别有价值。

相似化合物的比较

Erucic Acid (cis-13-docosenoic acid): The cis isomer of brassidic acid, which has a different configuration of the double bond.

Brassylic Acid (tridecanedioic acid): A dicarboxylic acid derived from the oxidation of erucic acid, used in the production of specialty nylons.

Uniqueness of this compound: this compound’s unique trans configuration distinguishes it from erucic acid, providing different physical and chemical properties. This makes it particularly valuable in industrial applications where specific structural characteristics are required.

生物活性

Brassidic acid, known scientifically as 13(E)-docosenoic acid, is a monounsaturated fatty acid with the chemical formula C22H42O2. It is primarily derived from various species within the Brassica genus, particularly from oilseeds. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant properties, potential health benefits, and implications for nutrition and medicine.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond at the 13th carbon position. This structural configuration contributes to its unique biological activities. The compound is classified as a trans-fatty acid due to the specific arrangement of hydrogen atoms around the double bond.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been demonstrated in various studies. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and related diseases.

- Study Findings : In a study examining Brassica incana subsp. raimondoi extracts, this compound was found to reduce reactive oxygen species (ROS) levels in HepG2 cells exposed to oxidative stress (H2O2). The extract demonstrated protective effects by preserving non-protein thiol groups (RSH) affected by oxidative damage .

| Antioxidant Activity | IC50 (mg/mL) |

|---|---|

| This compound | 1.33 ± 0.02 |

| BHT (Positive Control) | 0.07 ± 0.01 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

- Mechanism of Action : The fatty acid modulates the expression of pro-inflammatory cytokines and may influence lipid metabolism in inflammatory conditions .

3. Neuroprotective Effects

This compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases.

- Case Study : In experimental models of Alzheimer's disease, this compound demonstrated the ability to reduce amyloid-beta plaque formation, which is a hallmark of the disease .

Health Implications

The consumption of this compound through dietary sources such as rapeseed oil has been associated with several health benefits:

- Cardiovascular Health : Due to its monounsaturated nature, this compound may contribute to improved lipid profiles and reduced risk of cardiovascular diseases.

- Cancer Prevention : Its chemopreventive properties have been noted in various studies, suggesting a role in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells .

Nutritional Aspects

This compound is recognized for its nutritional value, particularly in non-human primates where it contributes to essential fatty acid requirements.

属性

IUPAC Name |

(E)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015913 | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-33-2 | |

| Record name | Brassidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。